molecular formula C45H63N3O14 B12364146 Tamra-peg8-cooh

Tamra-peg8-cooh

Cat. No.: B12364146
M. Wt: 870.0 g/mol
InChI Key: HBWAJVKUNQHWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tamra-peg8-cooh: is a dye derivative of carboxytetramethylrhodamine (TAMRA) containing eight polyethylene glycol (PEG) units. This compound is known for its fluorescent properties and is widely used in various scientific research applications. The presence of carboxyl groups in this compound allows it to form covalent bonds with ammonia, making it a versatile tool in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tamra-peg8-cooh is synthesized by coupling carboxytetramethylrhodamine with polyethylene glycol units. The reaction typically involves the use of an activating agent such as N-hydroxysuccinimide (NHS) to facilitate the formation of an ester bond between the carboxyl group of TAMRA and the hydroxyl group of PEG. The reaction is carried out in an aqueous buffer solution at a pH of around 8.0 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Tamra-peg8-cooh involves its ability to form covalent bonds with target molecules through its carboxyl groups. This allows it to label and track specific molecules in biological systems. The fluorescent properties of this compound enable the visualization of these labeled molecules under a fluorescence microscope .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its eight polyethylene glycol units, which confer greater water solubility and reduced non-specific binding compared to other similar compounds. This makes it particularly useful in applications requiring high specificity and sensitivity .

Properties

Molecular Formula

C45H63N3O14

Molecular Weight

870.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C21H41NO11/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-20(23)22-3-5-27-7-9-29-11-13-31-15-17-33-19-18-32-16-14-30-12-10-28-8-6-26-4-2-21(24)25/h5-14H,1-4H3;2-19H2,1H3,(H,22,23)(H,24,25)

InChI Key

HBWAJVKUNQHWFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.